molecular formula C24H25FN4O4S B2910708 Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-25-2

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2910708
CAS No.: 946330-25-2
M. Wt: 484.55
InChI Key: FFIOTSHXXIPCCD-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(chloromethyl)-3-oxobutanoate to form the intermediate, which is then reacted with 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to yield the final product.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl 2-(chloromethyl)-3-oxobutanoate", "2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 2-amino-4-(2-fluorophenyl)piperazine in dichloromethane, add ethyl 2-(chloromethyl)-3-oxobutanoate and triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 3: To a solution of the intermediate product in diethyl ether, add 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a mixture of dichloromethane and water. Add sodium bicarbonate and stir the reaction mixture for 30 minutes.", "Step 6: Separate the organic layer and wash it with water. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product.", "Step 7: React the final product with methyl iodide in the presence of triethylamine to obtain the methyl ester of the final product." ] }

946330-25-2

Molecular Formula

C24H25FN4O4S

Molecular Weight

484.55

IUPAC Name

methyl 3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-8-9-17-19(15-16)26-24(34)29(22(17)31)10-4-7-21(30)28-13-11-27(12-14-28)20-6-3-2-5-18(20)25/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,26,34)

InChI Key

FFIOTSHXXIPCCD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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